molecular formula C17H16ClNO5S B13804862 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid

4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid

Cat. No.: B13804862
M. Wt: 381.8 g/mol
InChI Key: SXXRZQPIRWHBKH-UHFFFAOYSA-N
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Description

4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features a chlorophenyl group attached to the isoquinoline core, along with hydroxyl groups at the 6 and 7 positions, and a methanesulfonic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol typically involves multi-step organic reactions. One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent . The specific steps for synthesizing this compound may include:

    Formation of Schiff Base: Aniline reacts with β-ketoesters to form Schiff bases.

    Cyclization: The Schiff base undergoes cyclization in acidic media to form the isoquinoline core.

    Functionalization: Introduction of the chlorophenyl group and hydroxyl groups at the desired positions.

    Sulfonation: Addition of the methanesulfonic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydroisoquinolines.

    Substitution: Formation of substituted isoquinolines.

Scientific Research Applications

4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Isoquinoline: The parent compound without the chlorophenyl and hydroxyl groups.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

Uniqueness

4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group and hydroxyl groups enhances its reactivity and potential biological activities compared to its parent compounds.

Properties

Molecular Formula

C17H16ClNO5S

Molecular Weight

381.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]isoquinoline-6,7-diol;methanesulfonic acid

InChI

InChI=1S/C16H12ClNO2.CH4O3S/c17-13-3-1-10(2-4-13)5-11-8-18-9-12-6-15(19)16(20)7-14(11)12;1-5(2,3)4/h1-4,6-9,19-20H,5H2;1H3,(H,2,3,4)

InChI Key

SXXRZQPIRWHBKH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC=C1CC2=CN=CC3=CC(=C(C=C32)O)O)Cl

Origin of Product

United States

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